Trimethylolpropane phosphite

Catalog No.
S599823
CAS No.
824-11-3
M.F
C6H11O3P
M. Wt
162.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane phosphite

CAS Number

824-11-3

Product Name

Trimethylolpropane phosphite

IUPAC Name

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Molecular Formula

C6H11O3P

Molecular Weight

162.12 g/mol

InChI

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3

InChI Key

QRUSNTDXJQBKBI-UHFFFAOYSA-N

SMILES

CCC12COP(OC1)OC2

Synonyms

EPTBO, TMPP (phosphite), trimethylolpropane phosphite

Canonical SMILES

CCC12COP(OC1)OC2

The exact mass of the compound Trimethylolpropane phosphite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127561. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylolpropane phosphite (TMPP), also known as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a bicyclic phosphite ester utilized as a highly specialized precursor and ligand [1]. Unlike common acyclic phosphites which are volatile liquids, TMPP is a stable, white crystalline solid (melting point 53–58 °C) that offers distinct steric and reactive properties [1]. In industrial procurement, it is primarily sourced as a critical intermediate for synthesizing non-halogenated polymeric flame retardants (such as Antiblaze 19 analogs) and as an advanced electrolyte additive for lithium-ion batteries [2]. In catalytic organometallic chemistry, it is valued as the 'EtCage' ligand due to its constrained bicyclic geometry, which dramatically alters its coordination behavior compared to standard phosphites.

Attempting to substitute TMPP with standard acyclic phosphites (e.g., trimethyl phosphite or triethyl phosphite) fails in both catalytic and materials science applications due to fundamental structural differences. Acyclic phosphites possess larger ligand cone angles and greater conformational flexibility, which increases steric hindrance around metal centers and alters catalytic efficiency [2]. In flame retardant manufacturing, acyclic phosphites cannot undergo the specific ring-opening oligomerization with dimethyl methylphosphonate required to form high-molecular-weight, char-forming networks [1]. Furthermore, while brominated flame retardants offer strong fire suppression, they are increasingly rejected in procurement due to toxicity and bioaccumulation risks, making the specific phosphorus-based oligomers derived from TMPP non-interchangeable for compliant textile and polymer applications[1].

Steric Constraint and Ligand Cone Angle in Catalysis

The bicyclic structure of TMPP ('EtCage') imposes a rigid geometry that significantly reduces the steric bulk around the coordinating phosphorus atom. Quantitative measurements of the Tolman cone angle show that TMPP possesses a cone angle of 101°, which is substantially smaller than that of the simplest acyclic analog, trimethyl phosphite (107°), and standard phosphines like trimethylphosphine (118°) [1]. This reduced steric profile, combined with its strong basicity and high π-acceptor character, allows for the synthesis of highly crowded transition metal complexes that would be sterically impossible or highly unstable with standard phosphite ligands [1].

Evidence DimensionTolman Ligand Cone Angle
Target Compound Data101° (Trimethylolpropane phosphite)
Comparator Or Baseline107° (Trimethyl phosphite)
Quantified Difference6° reduction in spatial bulk
ConditionsStandard ligand steric profiling (Tolman methodology)

A smaller cone angle allows buyers to procure a ligand capable of stabilizing highly crowded catalytic metal centers without compromising electron-donor properties.

Precursor Efficiency for Non-Halogenated Flame Retardant Oligomers

TMPP is a critical monomer for synthesizing high-performance, char-forming flame retardants for poly(ethylene terephthalate) (PET) fibers. When reacted with dimethyl methylphosphonate (DMMP) at elevated temperatures (200–240 °C), TMPP undergoes a near-quantitative ring-opening oligomerization [1]. Unlike simple blending of acyclic phosphites, which results in volatile small molecules that migrate out of the polymer matrix, the TMPP-DMMP reaction yields a stable, high-molecular-weight oligomer. This oligomer provides superior washing fastness and thermal stability by mechanically retaining the phosphorus network within the fiber matrix, offering a direct replacement for environmentally persistent brominated flame retardants [1].

Evidence DimensionFlame Retardant Matrix Retention
Target Compound DataForms stable, wash-fast oligomeric networks via ring-opening
Comparator Or BaselineStandard acyclic phosphites (form volatile, migratory small molecules)
Quantified DifferenceEnables near-quantitative yield of high-molecular-weight char-forming oligomers
ConditionsReaction with DMMP at 200–240 °C for PET fiber integration

Procuring TMPP enables the synthesis of permanent, non-migratory flame retardants that meet strict environmental and washing-fastness standards.

Electrochemical Stability as a Battery Electrolyte Additive

Recent advancements in battery technology utilize TMPP as a specialized electrolyte additive to enhance interfacial stability. When added to lithium-ion battery electrolytes, TMPP actively participates in the formation of both the cathode electrolyte interphase (CEI) and the solid electrolyte interphase (SEI)[1]. Compared to baseline electrolytes lacking TMPP, the inclusion of this bicyclic phosphite generates films with uniform density and strong lithium-ion conductivity. This synergistic film formation improves the overall ion transport efficiency and protects the electrodes from acidic degradation, outperforming generic phosphite additives that lack the specific cyclic stability required for robust interphase formation [1].

Evidence DimensionInterfacial Film Formation (CEI/SEI)
Target Compound DataGenerates uniform, high-conductivity CEI/SEI films
Comparator Or BaselineBaseline electrolytes without cyclic phosphite additives
Quantified DifferenceImproved ion transport efficiency and reduced acidic degradation
ConditionsLithium-ion battery electrolyte formulation

Battery manufacturers can utilize TMPP to extend cell lifespan and improve ion transport through superior electrode passivation.

Synthesis of Wash-Fast Flame Retardants for PET Textiles

Directly following from its ability to undergo ring-opening oligomerization with DMMP, TMPP is the optimal precursor for manufacturing non-halogenated, char-forming flame retardants [1]. It is specifically chosen for treating poly(ethylene terephthalate) (PET) fibers where the resulting oligomer is mechanically retained within the polymer matrix, ensuring long-term washing fastness and thermal stability without the environmental risks of brominated additives [1].

Sterically Unhindered Ligands for Transition Metal Catalysis

Based on its exceptionally small cone angle (101°), TMPP (EtCage) is procured by organometallic chemists to synthesize highly coordinated transition metal catalysts[2]. It is the right choice when a reaction requires a strongly basic, high π-acceptor ligand that minimizes steric crowding at the active metal center, enabling efficient C-H bond activation or olefin hydroarylation[2].

Advanced Electrolyte Additives for Lithium-Ion Batteries

Leveraging its unique cyclic structure and electrochemical reactivity, TMPP is utilized as a specialized additive in lithium-ion battery electrolytes [3]. It is selected to promote the formation of uniform, highly conductive solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) films, thereby improving ion transport efficiency and protecting electrodes from acidic degradation during cycling [3].

Physical Description

Trimethylolpropane phosphite appears as a solid. (EPA, 1998)

XLogP3

0.6

UNII

1ND7080ZYD

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H370 (45.83%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

824-11-3

Wikipedia

Trimethylolpropane phosphite

General Manufacturing Information

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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